Nonioside A
Description
Structure
3D Structure
Properties
CAS No. |
291293-51-1 |
|---|---|
Molecular Formula |
C17H30O11 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(3-methylbut-3-enoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O11/c1-7(2)3-4-25-16-14(23)13(22)11(20)9(28-16)6-26-17-15(24)12(21)10(19)8(5-18)27-17/h8-24H,1,3-6H2,2H3/t8-,9-,10-,11-,12+,13+,14-,15-,16-,17-/m1/s1 |
InChI Key |
KNJRIEFLSCUKAY-BNTHRHBTSA-N |
Isomeric SMILES |
CC(=C)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CC(=C)CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Isolation and Chromatographic Separation of Nonioside a
Extraction Methodologies from Plant Matrix
The initial step in isolating Nonioside A involves its extraction from the source plant material, primarily the seeds and fruit of Morinda citrifolia (Noni). nih.govnih.gov The choice of extraction methodology is critical as it influences the yield and purity of the resulting crude extract. Both conventional and advanced techniques have been applied to liberate compounds like this compound from the plant's cellular structure.
Conventional Extraction Techniques
Conventional extraction methods are foundational techniques that typically involve the use of solvents to diffuse target compounds from the plant material. These methods are widely used due to their simplicity and scalability.
One primary conventional method used for this compound is solvent extraction or maceration . In a specific study, dried and ground seeds of Morinda citrifolia were extracted with a 1:1 (v/v) mixture of dichloromethane-methanol (CH2Cl2-MeOH) at room temperature. nih.gov This process involves soaking the plant material in the solvent for an extended period, allowing the target compounds to dissolve into the solvent. The resulting mixture is then evaporated to yield a crude extract. Another conventional approach involves aqueous extraction, where chopped and ground Noni fruit is blended with deionized water to extract water-soluble compounds. nih.gov
Other common conventional methods include:
Soxhlet Extraction: This technique uses a specialized apparatus to continuously wash the plant material with a heated solvent, which is considered more efficient than simple maceration.
Percolation: In this method, a solvent is slowly passed through a column packed with the ground plant material.
Decoction and Infusion: These methods involve boiling or steeping the plant material in a solvent, typically water.
While effective, conventional techniques can be time-consuming and may require large volumes of organic solvents. researchgate.net
Advanced Extraction Techniques
To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. These modern methods often offer higher efficiency, reduced extraction time, and lower solvent consumption. researchgate.netspringernature.com While specific applications for isolating this compound are not extensively detailed, these techniques are commonly applied to extract similar phytochemicals from Noni fruit. researchgate.net
Advanced techniques applicable for this purpose include:
Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the extraction process. researchgate.net
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This creates a rapid build-up of pressure that ruptures the cell walls, releasing the phytochemicals into the solvent. researchgate.net This method is noted for its high efficiency and speed. researchgate.net
Accelerated Solvent Extraction (ASE): This technique employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process, maintaining the solvent in a liquid state above its boiling point.
Table 1: Comparison of Extraction Techniques
| Feature | Conventional Methods (e.g., Maceration) | Advanced Methods (e.g., UAE, MAE) |
|---|---|---|
| Principle | Passive solvent diffusion | Active disruption of cell walls (cavitation, thermal pressure) |
| Extraction Time | Long (hours to days) | Short (minutes to hours) |
| Solvent Consumption | High | Generally lower |
| Efficiency | Moderate | High |
| Energy Input | Low | High (ultrasound, microwave) |
Fractionation Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Fractionation is the process of separating this mixture into simpler groups, or fractions, based on their physicochemical properties, such as polarity. This step is crucial for concentrating this compound and removing interfering substances.
A common strategy begins with liquid-liquid partitioning . For instance, the crude extract obtained from Morinda citrifolia seeds was suspended in water and then sequentially partitioned with solvents of increasing polarity: n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. nih.gov This process separates the compounds based on their solubility, with non-polar compounds dissolving in n-hexane, medium-polarity compounds in ethyl acetate, and more polar compounds in n-butanol. This compound is typically found in the more polar fractions like ethyl acetate or n-butanol. nih.gov
Further fractionation of these primary fractions can be achieved using column chromatography. In one study, the bioactive ethyl acetate fraction was subdivided using size exclusion column chromatography over Sephadex LH-20 resin, which separates molecules based on their size. nih.gov
Bioassay-Guided Fractionation Approaches
Bioassay-guided fractionation is a strategic approach where the separation process is directed by the biological activity of the fractions. nih.gov This method ensures that the purification efforts are focused on isolating the specific compound responsible for a desired biological effect, such as anti-inflammatory or antimicrobial activity. nih.govmdpi.com
The process involves:
Separating the crude extract into several initial fractions.
Screening each fraction for a specific biological activity.
Selecting the most active fraction for further separation into sub-fractions.
Repeating the screening and separation process until a pure, active compound is isolated. researchgate.netnih.gov
In the context of isolating compounds from Morinda citrifolia, fractions are often tested for activities like antidopaminergic or anti-inflammatory effects. nih.govresearchgate.net The fraction demonstrating the highest potency is then prioritized for further chromatographic purification to isolate the active principle, which could be this compound. researchgate.net
Chromatographic Purification Techniques
The final stage in the isolation of this compound involves high-resolution chromatographic techniques to achieve a high degree of purity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the final purification of this compound from the enriched fractions. nih.gov Its high resolving power allows for the separation of structurally similar compounds. thermofisher.com Reversed-phase HPLC (RP-HPLC) is most commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. gforss.org
In a successful isolation of this compound, a semi-preparative HPLC system was used. nih.gov The fraction obtained from Sephadex LH-20 chromatography was subjected to an isocratic HPLC method, where the mobile phase composition remains constant throughout the separation. Another approach for analyzing Noni constituents involves using a gradient HPLC method, where the composition of the mobile phase is changed over time to enhance separation. gforss.org
The specific conditions for these separations are critical for achieving pure this compound and are detailed in the table below.
Table 2: HPLC Parameters for the Purification and Analysis of this compound and Related Compounds
| Parameter | Method 1: Isocratic Purification nih.gov | Method 2: Gradient Analysis gforss.org |
|---|---|---|
| System | HPLC | HPLC-MS |
| Column | Not specified | C18 |
| Mobile Phase | 20% Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in water | A: Water with 0.1% Formic Acid B: Acetonitrile (ACN) | | Elution Mode | Isocratic | Gradient (5% to 100% B) | | Flow Rate | 3 mL/min | 1.0 mL/min | | Run Time | 50 min | ~20 min | | Detection | UV at 280 and 320 nm | ESI-MS (Negative Ion Mode) |
Countercurrent Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective in the separation of various natural products, including other noniosides from Morinda citrifolia. cuny.edu This method avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.
For the separation of glycosides from Noni fruit, a common approach involves the use of a two-phase solvent system. One such system that has been successfully employed for related compounds is a mixture of n-butanol and water (1:1 v/v). thieme-connect.de In this setup, the upper phase typically serves as the stationary phase, while the lower phase acts as the mobile phase. The selection of an appropriate solvent system is critical and is based on the partition coefficient (K) of the target compound. An ideal K value allows for efficient separation and resolution from other components in the extract.
Column Chromatography (e.g., Sephadex LH-20, MPLC)
Column chromatography is an indispensable tool in the purification of this compound and other glycosides. Sephadex LH-20, a lipophilic-hydrophilic gel filtration medium, is frequently used for the size-exclusion chromatography of natural products in organic solvents. cuny.edu In the context of isolating compounds from M. citrifolia, a crude or partially purified extract is often subjected to a Sephadex LH-20 column.
A typical procedure would involve loading the extract onto a column packed with Sephadex LH-20 and eluting with a solvent such as methanol (B129727). thieme-connect.de The separation is based on the molecular size of the compounds, with larger molecules eluting first. Fractions are collected and analyzed, often by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify those containing this compound.
Structure Elucidation of Nonioside a
Spectroscopic Data Analysis
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide crucial information about its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals the chemical shifts and coupling constants of all the hydrogen atoms in the molecule. Key signals would include those for the anomeric protons of the two glucose units, the protons of the 3-methylbut-3-enyl aglycone, and the various hydroxyl protons of the sugar moieties.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms present. The spectrum of this compound would show distinct signals for the carbons of the two glucose units, including the anomeric carbons, as well as the carbons of the aglycone.
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, which were instrumental in its structural elucidation.
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) (J in Hz) |
| Aglycone | ||
| 1' | 68.7 | 3.95 (m), 3.60 (m) |
| 2' | 41.8 | 2.33 (t, J = 6.9) |
| 3' | 142.3 | |
| 4' | 112.4 | 4.75 (s), 4.72 (s) |
| 5' | 22.4 | 1.75 (s) |
| Inner Glucose | ||
| 1 | 103.2 | 4.31 (d, J = 7.8) |
| 2 | 73.6 | 3.20 (m) |
| 3 | 76.5 | 3.32 (m) |
| 4 | 70.2 | 3.28 (m) |
| 5 | 76.2 | 3.35 (m) |
| 6 | 68.6 | 4.02 (m), 3.75 (m) |
| Outer Glucose | ||
| 1'' | 103.6 | 4.29 (d, J = 7.8) |
| 2'' | 73.5 | 3.18 (m) |
| 3'' | 76.6 | 3.30 (m) |
| 4'' | 70.1 | 3.25 (m) |
| 5'' | 76.4 | 3.33 (m) |
| 6'' | 61.1 | 3.82 (m), 3.65 (m) |
Data obtained from Wang et al., 2000. researchgate.net
Biosynthetic Pathways of Nonioside a
Proposed Biosynthetic Precursors and Enzymatic Steps
The biosynthesis of Nonioside A is believed to commence with the universal precursors of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which primarily operates in the cytosol and mitochondria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. The MEP pathway is generally responsible for the biosynthesis of monoterpenes, diterpenes, and carotenoids, suggesting it is the likely source of the hemiterpenoid precursor for this compound.
The proposed enzymatic steps in the formation of this compound are outlined below:
Formation of the Hemiterpenoid Aglycone: The initial step involves the formation of a five-carbon (C5) hemiterpenoid unit from IPP and DMAPP. This reaction is catalyzed by a specific hemiterpene synthase , an enzyme that facilitates the condensation of these precursors. The resulting hemiterpenoid alcohol serves as the aglycone moiety of this compound. The exact structure of this immediate precursor alcohol is determined by the specific enzymatic activity of the hemiterpene synthase present in Morinda citrifolia.
Activation of Sugar Moieties: Concurrently, the sugar moieties (glycones) that will be attached to the aglycone are synthesized and activated. This typically involves the conversion of monosaccharides, such as glucose, into their activated forms, most commonly as UDP-sugars (e.g., UDP-glucose). This activation step is crucial as it provides the necessary energy for the formation of the glycosidic bond.
Glycosylation of the Aglycone: The final and key step in the biosynthesis of this compound is the sequential attachment of the sugar moieties to the hemiterpenoid aglycone. This process is mediated by a class of enzymes known as glycosyltransferases (GTs) . Specifically, UDP-glycosyltransferases (UGTs) are responsible for transferring the sugar group from the activated UDP-sugar to the aglycone. The formation of this compound, being a disaccharide, likely involves the action of at least two distinct glycosyltransferases. The first GT attaches the initial sugar to the hemiterpenoid alcohol, and a second GT then links the second sugar molecule to the first, forming the disaccharide chain. The regioselectivity and stereoselectivity of these enzymes are critical in determining the final structure of this compound.
Table 1: Proposed Key Enzymes in this compound Biosynthesis
| Enzyme Class | Proposed Function in this compound Biosynthesis |
| Hemiterpene Synthase | Catalyzes the formation of the C5 hemiterpenoid aglycone from IPP and DMAPP. |
| UDP-Glycosyltransferase (UGT) 1 | Transfers the first activated sugar moiety (e.g., UDP-glucose) to the hemiterpenoid aglycone. |
| UDP-Glycosyltransferase (UGT) 2 | Transfers the second activated sugar moiety to the first sugar, forming the disaccharide chain. |
Comparative Analysis with Related Glycosidic Biosynthesis in Plants
The proposed biosynthetic pathway for this compound shares fundamental principles with the biosynthesis of other glycosides in the plant kingdom, particularly other terpenoid glycosides. By comparing these pathways, we can gain a deeper understanding of the conserved and divergent mechanisms that lead to the vast diversity of plant glycosides.
A notable parallel can be drawn with the biosynthesis of ginsenosides (B1230088) , which are complex triterpenoid (B12794562) saponins (B1172615) found in Panax species. The biosynthesis of ginsenosides also begins with the isoprenoid precursors IPP and DMAPP, which are assembled into a C30 triterpenoid backbone. This backbone then undergoes a series of modifications, including hydroxylation reactions catalyzed by cytochrome P450 monooxygenases, followed by sequential glycosylation steps mediated by multiple UGTs. This modular nature of biosynthesis, involving the formation of a core aglycone followed by decorative glycosylation, is a common theme in both ginsenoside and the proposed this compound biosynthesis.
Similarly, the biosynthesis of mogrosides , the intensely sweet triterpenoid glycosides from monk fruit (Siraitia grosvenorii), follows a comparable logic. The pathway involves a squalene (B77637) epoxidase, a triterpenoid synthase, an epoxide hydrolase, cytochrome P450s, and several UGTs to construct the final highly glycosylated mogroside structures. This highlights the conserved enzymatic machinery that plants utilize for the production of diverse terpenoid glycosides.
Beyond terpenoid glycosides, the fundamental process of glycosylation is a widespread mechanism in plant secondary metabolism. For instance, the biosynthesis of flavonoid glycosides involves the attachment of sugar moieties to a flavonoid aglycone, a process also catalyzed by UGTs. This modification significantly impacts the solubility, stability, and biological activity of the flavonoid compounds.
The comparative analysis reveals a recurring biosynthetic strategy in plants for the production of glycosides: the synthesis of a diverse array of aglycones (terpenoids, flavonoids, etc.) followed by glycosylation events that further diversify the chemical landscape. The specificity of the terpene synthases and the glycosyltransferases are the primary determinants of the final structure of the glycoside produced in a particular plant species.
Table 2: Comparison of Biosynthetic Features of this compound and Other Plant Glycosides
| Feature | Proposed for this compound | Ginsenosides | Mogrosides | Flavonoid Glycosides |
| Aglycone Precursor Pathway | MEP Pathway (proposed) | MVA Pathway | MVA Pathway | Phenylpropanoid Pathway |
| Aglycone Class | Hemiterpenoid | Triterpenoid | Triterpenoid | Flavonoid |
| Key Aglycone Forming Enzymes | Hemiterpene Synthase | Squalene Synthase, Oxidosqualene Cyclase | Squalene Epoxidase, Triterpenoid Synthase | Chalcone Synthase, Chalcone Isomerase |
| Modification of Aglycone | Likely minimal | Extensive hydroxylation (P450s) | Extensive hydroxylation (P450s) | Hydroxylation, methylation, etc. |
| Glycosylation Enzymes | UDP-Glycosyltransferases | UDP-Glycosyltransferases | UDP-Glycosyltransferases | UDP-Glycosyltransferases |
| Number of Sugar Moieties | Two | Variable (often multiple) | Variable (often multiple) | Variable (often one or more) |
This comparative framework underscores that while the initial biosynthetic pathways for the aglycones are distinct and lead to different classes of natural products, the subsequent glycosylation machinery is highly conserved and adaptable, allowing for the creation of a vast array of glycosidic compounds, including this compound.
Mechanistic Investigations of Nonioside A S Biological Activities
In Vitro Cellular and Molecular Mechanisms
Anti-inflammatory Activity
Nonioside A has demonstrated the ability to modulate inflammatory responses in cellular models. Its mechanisms of action involve the regulation of critical inflammatory mediators and signaling pathways.
Research has shown that compounds isolated from Morinda citrifolia (Noni) fruit juice, including this compound, can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents. While specific IC50 values for this compound's inhibition of NO production are not detailed in the available research, studies on Noni fruit extracts, of which this compound is a constituent, have reported significant inhibitory effects on NO production.
The anti-inflammatory effects of this compound are further supported by its ability to downregulate the expression of pro-inflammatory enzymes. Studies have revealed that compounds from Noni fruit juice, including this compound, suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. The iNOS enzyme is responsible for the production of large amounts of NO during inflammation, while COX-2 is a key enzyme in the synthesis of prostaglandins, another important mediator of inflammation. By reducing the expression of these enzymes, this compound can effectively decrease the production of these pro-inflammatory molecules.
A crucial aspect of this compound's anti-inflammatory action lies in its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Research has demonstrated that compounds present in Noni fruit juice, such as this compound, can downregulate the expression of key components of the NF-κB pathway, including IκB kinase α/β (IKKα/β), inhibitor of κBα (I-κBα), and the p65 subunit of NF-κB in LPS-stimulated macrophages. By inhibiting this signaling cascade, this compound can effectively block the transcription of a wide range of inflammatory mediators.
Antioxidant Activity
In addition to its anti-inflammatory properties, this compound has been investigated for its potential as an antioxidant.
The antioxidant activity of a compound is often assessed by its ability to scavenge free radicals. While specific studies detailing the free radical scavenging capabilities of isolated this compound are limited, research on extracts of Morinda citrifolia, where this compound is present, has demonstrated notable antioxidant effects. These extracts have shown the ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The free radical scavenging activity of these extracts is often quantified by the IC50 value, which represents the concentration of the extract required to scavenge 50% of the DPPH radicals.
Antioxidant Activity of Noni Fruit Extracts
| Assay | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging Activity | 35.87 ± 0.48 |
| ABTS Scavenging Activity | 24.36 ± 0.42 |
Modulation of Endogenous Antioxidant Enzyme Systems
This compound, a polysaccharide found in Morinda citrifolia (noni), is implicated in the upregulation of endogenous antioxidant enzyme systems, which are crucial for cellular defense against oxidative damage. researchgate.net The body's enzymatic defense system includes several key enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPX). nih.govfrontiersin.org These enzymes play a vital role in neutralizing reactive oxygen species (ROS). nih.gov Research on Morinda citrifolia extracts, which contain this compound, has demonstrated a tangible impact on these enzymatic activities. For instance, treatment with noni has been observed to increase catalase activity and decrease lipid peroxidation, mitigating changes associated with oxidative stress. nih.gov In states of hypertension, the activity of antioxidant enzymes like SOD, Catalase, and GPX is often significantly decreased. nih.gov The modulatory effect of compounds like this compound on these enzymes suggests a potential mechanism for their protective effects. By enhancing the activity of these enzymes, this compound contributes to the maintenance of redox homeostasis within the cell. nih.gov
| Enzyme | Function | Observed Effect of Noni |
| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. | Upregulation researchgate.net |
| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. | Increased activity nih.gov |
| Glutathione Peroxidase (GPX) | Catalyzes the reduction of hydrogen peroxide and organic hydroperoxides. | Implicated in antioxidant defense nih.gov |
Role in Oxidative Stress Response Pathways
The antioxidant activity of this compound extends to the modulation of key signaling pathways involved in the cellular response to oxidative stress. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netresearchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. researchgate.netmdpi.com
Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), which triggers the transcription of a suite of downstream antioxidant and cytoprotective genes. researchgate.netmdpi.com Studies on noni polysaccharides have shown that they can activate this Nrf2/Keap1 pathway. researchgate.net Specifically, a purified polysaccharide from noni juice demonstrated a protective effect against oxidative stress in HepG2 cells by activating the Nrf2/HO-1/NQO1 signaling pathway. researchgate.net This activation leads to the increased expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are critical in combating oxidative damage. researchgate.netmdpi.com The activation of the Nrf2 signaling pathway is recognized as a primary defense mechanism against oxidative stress. mdpi.com
Neurobiological Activity: Anxiolytic Potential
Recent scientific investigations have highlighted the anxiolytic (anti-anxiety) potential of compounds found in Morinda citrifolia fruit, including this compound. nih.gov Both in vitro and in vivo studies using mouse models have pointed to the anti-anxiety activity of noni extracts. nih.gov The fruit has been traditionally used in Polynesian culture, and modern research is beginning to validate its therapeutic claims for conditions related to mood and stress. nih.govtci-thaijo.org The anxiolytic-like effects are believed to be mediated through interactions with several neurochemical systems. researchgate.netcabidigitallibrary.org
Interaction with Glutamatergic Synapse Pathways
A significant finding in the study of this compound's anxiolytic potential is its interaction with the glutamatergic system. nih.gov Glutamatergic synapses are fundamental to neurotransmission and are heavily implicated in the pathophysiology of anxiety. nih.govnih.gov Network pharmacology studies have revealed that metabolites from M. citrifolia target genes that are involved in glutamatergic synapse pathways. nih.gov This suggests that the compounds, including this compound, may exert their anti-anxiety effects by modulating glutamatergic neurotransmission. The involvement of these pathways is a key area of interest, as imbalances in glutamate signaling are significantly associated with anxiety disorders. nih.gov
Molecular Targeting of Key Receptors (e.g., GRIA2, PRKCA)
Further refining the mechanism of action, research has identified specific molecular targets within the glutamatergic pathway. Two key receptors, Glutamate Ionotropic Receptor AMPA Type Subunit 2 (GRIA2) and Protein Kinase C Alpha (PRKCA), have been shown to have a strong binding affinity with compounds from M. citrifolia. nih.gov Both GRIA2, an AMPA receptor subunit, and PRKCA, a protein kinase, are connected to glutamatergic signaling and have been implicated in anxiety. nih.gov The ability of noni metabolites to bind effectively to these specific targets provides a plausible molecular basis for their observed anxiolytic effects. This targeted interaction suggests a sophisticated mechanism that goes beyond general effects on neurotransmitter systems. nih.gov
In Silico Molecular Docking Analyses
To validate and explore the interactions between noni compounds and their molecular targets, researchers have employed in silico molecular docking analyses. nih.gov These computational studies simulate the binding of a ligand (the chemical compound) to the binding site of a target protein. ajchem-a.com In the case of M. citrifolia metabolites, blind docking was used to validate the interaction between selected compounds and the key anxiety targets, GRIA2 and PRKCA. nih.gov
The results of these analyses established a strong binding affinity, quantified by binding energy, between the compounds and the receptors. nih.gov For example, molecular docking simulations showed that specific noni compounds could fit well into the binding pockets of GRIA2 and PRKCA. nih.gov This computational evidence strongly supports the hypothesis that these molecular interactions are central to the anxiolytic potential of this compound and other bioactive compounds in noni fruit. nih.gov
| Target Protein | Protein ID (PDB) | Function/Pathway | Relevance to Anxiety |
| GRIA2 | 7F3O | Glutamate Ionotropic Receptor AMPA Type Subunit 2 | Component of the glutamatergic synapse pathway, associated with anxiety. nih.gov |
| PRKCA | 4DNL | Protein Kinase C Alpha | Involved in signal transduction and connected with glutamatergic pathways. nih.gov |
Structure Activity Relationship Sar Studies and Nonioside Variant Analysis
Identification of Key Pharmacophores within the Nonioside A Scaffold
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. While formal pharmacophore models for this compound have not been extensively published, its known structure and biological activities allow for the identification of its key pharmacophoric features.
This compound is structurally characterized as a trisaccharide fatty acid ester. researchgate.net Its scaffold consists of two primary domains: a hydrophilic trisaccharide (three sugar units) core and a lipophilic fatty acid tail. This combination gives the molecule amphiphilic properties, which may be crucial for its interaction with cellular targets. internationalscholarsjournals.com
The key pharmacophoric features can be broken down as follows:
The Trisaccharide Core : This bulky, hydrophilic region is rich in hydroxyl (-OH) groups, which can act as hydrogen bond donors and acceptors. These features are critical for forming specific interactions with the amino acid residues in the binding pockets of target proteins.
The Fatty Acid Ester Chain : This lipophilic tail contributes a significant hydrophobic region to the molecule. The length and saturation of this chain can influence how the molecule partitions into biological membranes and interacts with hydrophobic pockets on a target protein.
The Ester Linkage : The ester bond connecting the sugar core and the fatty acid is a potential site for hydrolysis by cellular enzymes, which could play a role in the compound's metabolism or activation.
The primary reported biological activity of this compound is its anti-inflammatory effect, which is mediated through the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway. nih.govnih.gov Specifically, this compound has been shown to downregulate the expression of key signaling molecules like IKKα/β, I-κBα, and the p65 subunit of NF-κB. nih.govnih.gov It is hypothesized that the pharmacophoric arrangement of hydrogen bonding groups and hydrophobic regions in this compound allows it to bind to one or more proteins in this cascade, disrupting the signaling process that leads to inflammation.
Comparative Analysis of Nonioside Variants (e.g., Noniosides E-H, P-T) for SAR
The existence of numerous Nonioside variants in M. citrifolia provides a natural library for conducting structure-activity relationship (SAR) studies. By comparing the structures and activities of these related compounds, the functional importance of specific structural features can be determined.
Noniosides E, F, G, and H are close structural analogs of this compound, differing primarily in the identity and placement of their fatty acid chains on the trisaccharide core. researchgate.netthieme-connect.de The structural variations among these compounds, as elucidated by spectroscopic methods, are detailed below.
| Compound | Core Structure | Fatty Acid Chain(s) and Position(s) |
|---|---|---|
| Nonioside E | 2,6-di-O-(β-D-glucopyranosyl)-β-D-glucopyranose | 1-O-hexanoyl |
| Nonioside F | 2,6-di-O-(β-D-glucopyranosyl)-β-D-glucopyranose | 1-O-decanoyl |
| Nonioside G | 6-O-(β-D-glucopyranosyl)-β-D-glucopyranose | 2-O-(6-O-octanoyl-β-D-glucopyranosyl)-1-O-octanoyl |
| Nonioside H | 6-O-(β-D-glucopyranosyl)-β-D-glucopyranose | 2-O-(6-O-hexanoyl-β-D-glucopyranosyl)-1-O-octanoyl or 2-O-(6-O-octanoyl-β-D-glucopyranosyl)-1-O-hexanoyl |
Table 1: Structural Comparison of Nonioside Variants E-H. Data sourced from Dalsgaard et al. (2006). researchgate.netthieme-connect.de
Furthermore, other nonioside variants have been identified and associated with different biological activities. This highlights the chemical diversity and therapeutic potential of this compound class.
| Nonioside Variant(s) | Reported Biological Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory (NF-κB inhibition) | nih.govnih.govnih.gov |
| Nonioside E | Targets the PRKCA gene | researchgate.net |
| Noniosides P, Q, R, S, T | Cytotoxic activity in human cancer cell lines; Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation | ontosight.ai |
Table 2: Comparative Biological Activities of Nonioside Variants. A summary of research findings on the distinct therapeutic actions of different noniosides.
The comparative data reveals that subtle changes to the fatty acid ester groups can shift the biological activity from anti-inflammatory (this compound) to cytotoxic (Noniosides P-T).
Elucidation of Mechanistic Insights from Natural Structural Diversification
The natural diversification of the nonioside scaffold provides crucial clues into the mechanisms of action for this compound family. The fact that different variants exhibit distinct biological activities suggests that they interact with different cellular targets or engage the same target in different ways.
For instance, this compound's anti-inflammatory action is traced to its ability to suppress the NF-κB pathway. nih.govnih.gov This pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. The structural features of this compound—its specific combination of a trisaccharide core and fatty acid tail—are evidently well-suited to interact with a component of this cascade.
In contrast, the cytotoxic activities of Noniosides P-T against cancer cells suggest an entirely different mechanism. ontosight.ai This activity might involve inducing apoptosis, inhibiting cell cycle progression, or disrupting other pathways essential for cancer cell survival. The structural differences between these variants and this compound, likely in their acyl chains, must be responsible for this shift in targeting from inflammatory pathways to those governing cell life and death.
Moreover, the specific finding that Nonioside E targets PRKCA (Protein Kinase C Alpha), a gene involved in signal transduction, points to yet another distinct molecular interaction. researchgate.net This level of specificity, where one variant has a known gene target, underscores how nature has fine-tuned these structures for precise biological functions.
Advanced Analytical Methods for Nonioside a in Complex Biological and Botanical Matrices
Quantitative and Qualitative Detection Strategies
The detection of Nonioside A relies on a combination of qualitative and quantitative analytical strategies. Qualitative analysis focuses on the unequivocal identification of the compound, while quantitative analysis aims to determine its concentration in a given sample.
Qualitative Detection: Initial screening for saponins (B1172615), including this compound, in plant extracts is often performed using preliminary phytochemical tests. formosapublisher.orgresearcherslinks.com A common method involves shaking an aqueous solution of the extract; the formation of a persistent foam suggests the presence of saponins. researcherslinks.cominnspub.net
For specific identification, chromatographic techniques are indispensable. Bioassay-guided fractionation has been successfully employed to isolate this compound from Morinda citrifolia (Noni) fruit juice. mdpi.comresearchgate.net This process involves separating the crude extract into fractions using column chromatography and testing each fraction for biological activity to guide further purification. mdpi.com The final identification and structural elucidation of isolated compounds like this compound are typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comresearchgate.net High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a conventional method for identifying different compounds by comparing their retention time and mass-to-charge ratio (m/z) against known standards or spectral libraries. nih.gov
Quantitative Detection: Quantitative analysis of this compound is most reliably performed using chromatographic methods, particularly LC-MS, due to its high sensitivity and specificity. mdpi.comresearchgate.net While specific quantitative assays for this compound are not widely published, methods developed for structurally similar compounds, such as Nonioside B and C, provide a validated framework. gforss.orgnih.gov These methods can be adapted for the quantification of this compound. The quantification relies on creating a calibration curve from a purified standard of the analyte and comparing the response of the analyte in the sample to this curve. norfeed.net Given the complexity of natural product matrices, such methods are crucial for obtaining accurate content information for quality control and standardization of herbal products. thieme-connect.com
Chromatographic-Mass Spectrometric (LC-MS) Method Development and Validation
LC-MS is the cornerstone for the sensitive and selective analysis of this compound in complex samples. researchgate.net The development of a robust LC-MS method involves optimizing chromatographic separation and mass spectrometric detection, followed by rigorous validation to ensure the results are accurate and reliable. resolian.comut.ee
Method Development: A typical LC-MS method for the analysis of noniosides involves reverse-phase chromatography. gforss.orgnih.gov In a bioassay-guided isolation of this compound, the compound was purified from a broader fraction using preparative and semi-preparative HPLC. mdpi.com
For analytical purposes, a validated HPLC-MS method developed for other noni constituents, including Noniosides B and C, demonstrates a common approach. The separation is often performed on a C18 column with a gradient elution using water and acetonitrile, both containing a small percentage of an acidifier like formic acid to improve peak shape and ionization efficiency. gforss.orgnih.gov Detection by mass spectrometry, typically with an electrospray ionization (ESI) source, is carried out in negative ion mode, which is suitable for acidic glycosides like noniosides. gforss.orgnih.gov The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode enhances specificity and sensitivity, making it ideal for quantifying low-level analytes in complex matrices. ulisboa.ptrsc.org
| Parameter | Specification | Reference |
|---|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | gforss.orgnih.gov |
| Column | C18 Reverse-Phase (e.g., 100 mm × 2.1 mm, 2.7 µm) | gforss.orgmdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid | gforss.orgnih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | gforss.orgnih.gov |
| Elution Mode | Gradient | gforss.orgnih.gov |
| Flow Rate | 0.3 - 0.6 mL/min | mdpi.comresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI) | gforss.orgnih.gov |
| Detection Mode | Negative Ion Mode | gforss.orgnih.gov |
| Analysis Mode | Full Scan or MS/MS (MRM for quantification) | norfeed.netulisboa.pt |
Method Validation: Once developed, the LC-MS method must be validated to ensure its performance is suitable for its intended purpose. pharmanueva.com Validation assesses several key parameters according to established guidelines:
Specificity: The ability to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. resolian.com
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. resolian.com
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. resolian.com
Precision: The degree of agreement among a series of measurements from the same sample, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). resolian.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. pharmanueva.com
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmanueva.com
Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the sample matrix, which must be evaluated to prevent inaccurate quantification. rsc.org
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility, making it a valuable tool for the analysis of complex botanical extracts. humanjournals.comslideshare.net It is widely used for creating chemical fingerprints of herbal products for identification, quality control, and detection of adulteration. greenaria.inub.edu
| Parameter | Specification | Reference |
|---|---|---|
| Stationary Phase | HPTLC plates coated with silica (B1680970) gel | slideshare.net |
| Mobile Phase (Eluent) | CHCl₃-MeOH-H₂O (65:30:5) | gforss.org |
| Development | Development in a chromatographic tank to a specified distance | gforss.org |
| Detection/Visualization | UV light (254 nm and 366 nm); Spraying with Godin reagent (1% vanillin (B372448) in EtOH with 2% H₂SO₄) followed by heating | gforss.org |
| Application | Herbal identification, quality control, fingerprinting, purity testing | greenaria.inub.edu |
The use of HPTLC provides a comprehensive chemical fingerprint that is valuable for the quality control of herbal preparations containing this compound. ub.edu It can effectively demonstrate the identity and purity of an herbal drug or preparation in a single analysis, simplifying the quality control process. ub.edu
Drug Discovery and Development Potential of Nonioside a
Nonioside A as a Lead Compound from Natural Sources
A lead compound is a chemical entity showing pharmacological or biological activity that can serve as a starting point for chemical modifications to improve therapeutic properties like potency and selectivity. wikipedia.org Natural products are a historically significant source of such lead compounds, providing complex and diverse chemical structures for drug discovery. jetir.orgresearchgate.net
This compound is a natural product that has been identified in and isolated from the fruit of Morinda citrifolia, commonly known as the noni tree. nih.govmdpi.com This plant has a long history of use in traditional Polynesian medicine. nih.govthieme-connect.de Phytochemical investigations of M. citrifolia have led to the isolation of numerous compounds, including iridoids, flavonoids, and glycosides, with this compound being among the unique metabolites identified. jmb.or.krvulcanchem.comresearchgate.net
Research has highlighted this compound as a compound of interest due to its biological activities. Specifically, it has been identified as an anti-inflammatory agent. nih.govjmb.or.kr Studies involving bioassay-guided fractionation of noni fruit juice led to the isolation of this compound and other compounds. mdpi.com In laboratory models using lipopolysaccharide (LPS)-stimulated macrophage cells, this compound demonstrated inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com This positions this compound as a promising lead compound from a natural source for the development of new therapeutic agents, particularly for inflammation-related disorders. jmb.or.kr
Table 1: Bioactivity of this compound from Morinda citrifolia
| Compound | Natural Source | Identified Biological Activity | Relevant Research Finding |
|---|---|---|---|
| This compound | Morinda citrifolia (Noni) fruit | Anti-inflammatory | Inhibited nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. mdpi.com |
Integration of Omics Technologies in Mechanistic Studies
The advancement of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive approach to understanding complex biological systems. researchgate.netmdpi.comazolifesciences.com In drug discovery, integrating these multi-omics data sets allows for a detailed exploration of a compound's mechanism of action by revealing its effects on genes, proteins, and metabolic pathways. mdpi.comnih.gov This holistic view can help identify novel therapeutic targets and biomarkers. researchgate.net
In the context of this compound and other metabolites from M. citrifolia, omics technologies are pivotal for elucidating the molecular pathways underlying their observed bioactivities. For instance, a study on the anti-inflammatory effects of compounds from noni fruit juice, including this compound, investigated their impact on specific protein expression levels (a proteomics approach). mdpi.com The research showed that the compounds downregulated the expression of key proteins in the NF-κB signaling pathway, such as IKKα/β, I-κBα, and NF-κB p65, as well as the inflammatory enzymes iNOS and COX-2. mdpi.com
A comprehensive multi-omics analysis could further clarify these mechanisms. mdpi.com
Transcriptomics could identify changes in gene expression in response to this compound, providing a broader view of the genetic pathways being modulated.
Proteomics can offer a more extensive profile of all proteins affected by the compound, validating targets and discovering new ones. mdpi.com
Metabolomics would analyze changes in the cellular metabolic profile, linking the compound's action to functional outcomes.
By integrating these layers of biological information, researchers can construct detailed molecular networks that explain how this compound exerts its anti-inflammatory effects, paving the way for more targeted therapeutic applications. researchgate.netnih.gov
Computational Approaches in Lead Identification and Optimization
Computational methods, or in silico approaches, are integral to modern drug discovery for identifying and optimizing lead compounds. danaher.comfrontiersin.org Techniques like molecular docking, virtual screening, and network pharmacology accelerate the process by predicting interactions between small molecules and biological targets, analyzing their drug-like properties, and identifying potential mechanisms of action. aragen.comupenn.edumdpi.com
While specific computational studies focusing exclusively on this compound are limited, broader in silico analyses of metabolites from Morinda citrifolia have included it as part of the investigation. One such study used network pharmacology and molecular docking to explore the potential anxiolytic effects of compounds from noni fruit. nih.govresearchgate.net In this research, a library of 111 compounds from the fruit, including this compound, was screened for drug-like properties based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) criteria. nih.gov
This compound was among the 31 compounds that passed this initial filtering. nih.gov Although some noniosides violated the Lipinski rule of five, an exception was made due to their unique presence in M. citrifolia. nih.gov The subsequent network analysis aimed to connect these compounds to anxiety-related protein targets. While other noniosides like Nonioside D and Nonioside E showed a higher degree of interaction with anxiety-related targets in this specific model, the inclusion of this compound in the initial screening highlights its potential as a bioactive molecule worthy of further computational and experimental investigation. nih.gov
Table 2: In Silico Screening of Selected Morinda citrifolia Compounds
| Compound | Screening Method | Study Context | Outcome |
|---|---|---|---|
| This compound | ADMET property filtering | Network pharmacology analysis of M. citrifolia metabolites for anti-anxiety potential. nih.gov | Passed initial screening of 111 compounds to be included in a refined list of 31 bioactive compounds. nih.gov |
| Nonioside D | ADMET property filtering and Network Analysis | Network pharmacology analysis of M. citrifolia metabolites for anti-anxiety potential. nih.gov | Identified as one of the top 10 compounds by degree of connection to anxiety-related protein targets. nih.gov |
| Nonioside E | ADMET property filtering and Network Analysis | Network pharmacology analysis of M. citrifolia metabolites for anti-anxiety potential. nih.gov | Identified as one of the top 10 compounds by degree of connection to anxiety-related protein targets. nih.gov |
These computational approaches are crucial for prioritizing compounds for further testing and for generating hypotheses about their biological targets, thereby streamlining the preclinical development pipeline. upenn.edu
Future Directions in Preclinical Research for Therapeutic Applications
Preclinical research is a critical phase in drug development that bridges initial discovery with human clinical trials. frontiersin.orghumanspecificresearch.org It involves comprehensive in vitro and in vivo studies to validate efficacy, further elucidate mechanisms of action, and assess the compound's behavior in biological systems. youtube.com For this compound, several future preclinical research directions can be envisioned to fully explore its therapeutic potential.
Given the established anti-inflammatory activity of this compound, future research should focus on:
Expanded Efficacy Studies: The initial anti-inflammatory findings should be expanded to various in vivo models of inflammatory diseases, such as arthritis or inflammatory bowel disease. mdpi.com This would help to validate its therapeutic effectiveness in a complex biological system.
Mechanistic Deep Dive: While initial studies have implicated the NF-κB pathway, further research is needed to fully map the molecular interactions of this compound. mdpi.com This includes identifying its direct molecular target(s) and exploring potential effects on other inflammation-related pathways, such as those involving MAPKs or JAK-STAT signaling.
Development of Predictive Biomarkers: As part of advanced preclinical studies, identifying and validating biomarkers that correlate with the biological activity of this compound would be beneficial. youtube.com These biomarkers could later be used in clinical settings to monitor therapeutic response.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound would be a crucial step in lead optimization. These studies would help to identify the key chemical features responsible for its bioactivity and could lead to the design of new molecules with enhanced potency and more favorable pharmacokinetic properties.
Systematic preclinical development, potentially including early interactions with regulatory bodies to align on study designs, will be essential to translate the initial promise of this compound into a viable therapeutic candidate for inflammation-related conditions. youtube.comnih.gov
Q & A
Q. What are the validated analytical methods for identifying and characterizing Nonioside A in plant extracts?
To ensure accurate identification, combine chromatographic separation (e.g., HPLC or UPLC) with spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Validate purity using HPLC-UV/ELSD and quantify via calibration curves with reference standards . For novel compounds, provide full spectral data and compare with existing literature to confirm structural uniqueness .
Q. How can researchers design experiments to optimize the extraction yield of this compound from natural sources?
Adopt a factorial design to test variables like solvent polarity (e.g., methanol-water gradients), extraction time, temperature, and solid-liquid ratios. Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. Validate reproducibility through triplicate trials and statistical analysis (ANOVA) .
Q. What in vitro assays are appropriate for preliminary screening of this compound’s biological activity?
Prioritize target-specific assays based on hypothesized mechanisms. For example:
- Antioxidant activity : DPPH/ABTS radical scavenging assays.
- Anti-inflammatory effects : COX-2 inhibition or NF-κB luciferase reporter assays.
- Cytotoxicity : MTT/XTT assays on cancer cell lines.
Include positive controls (e.g., ascorbic acid for antioxidants) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action in different cell models be resolved?
Systematically evaluate variables causing discrepancies:
- Cell-line specificity : Compare genetic profiles (e.g., RNA-seq) of responsive vs. non-responsive models.
- Dose dependency : Test subtoxic concentrations and assess off-target effects via kinome/transcriptome-wide screens.
- Experimental conditions : Control for oxygen levels, serum content, and assay incubation times.
Use meta-analysis to reconcile findings and propose context-dependent mechanisms .
Q. What computational strategies are effective for predicting this compound’s molecular targets and binding affinities?
Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics simulations to assess stability of ligand-receptor complexes. Validate predictions via:
Q. How can researchers address challenges in synthesizing this compound derivatives with improved bioavailability?
Apply structure-activity relationship (SAR) studies to modify functional groups (e.g., glycosylation sites). Assess derivatives using:
- Physicochemical profiling : LogP, solubility (shake-flask method), and metabolic stability (microsomal assays).
- In silico ADMET : Predict pharmacokinetics via tools like ADMETlab 2.0.
Optimize synthetic routes using green chemistry principles (e.g., enzymatic catalysis) to enhance scalability .
Data Contradiction and Validation
Q. What frameworks are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?
Adopt a multi-omics approach:
- Pharmacokinetic analysis : Measure plasma/tissue concentrations (LC-MS/MS) to confirm bioavailability.
- Transcriptomic/proteomic profiling : Identify downstream pathways affected in vivo vs. in vitro.
- In silico modeling : Simulate physiological conditions (e.g., protein binding, pH gradients) to explain disparities.
Publish negative results to contribute to mechanistic clarity .
Methodological Tables
Q. Table 1. Key Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
